molecular formula C13H17NO3 B5107394 butyl 4-(acetylamino)benzoate

butyl 4-(acetylamino)benzoate

Cat. No. B5107394
M. Wt: 235.28 g/mol
InChI Key: TYCZFKFSOQONBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(acetylamino)benzoate, also known as butyl 4-acetamidobenzoate, is a chemical compound that is commonly used in scientific research. It is a white, crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has various applications in the field of biochemistry and pharmacology due to its unique properties.

Mechanism of Action

The mechanism of action of butyl 4-(acetylamino)benzoate 4-(acetylamino)benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
Butyl 4-(acetylamino)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using butyl 4-(acetylamino)benzoate 4-(acetylamino)benzoate in lab experiments include its high degree of purity, its solubility in organic solvents, and its ability to act as a model compound for drug metabolism studies. However, its limitations include its potential toxicity and the need for caution when handling it.

Future Directions

There are several future directions for research involving butyl 4-(acetylamino)benzoate 4-(acetylamino)benzoate. These include:
1. Further studies on its mechanism of action and its potential as a drug target.
2. The development of new synthetic methods for the production of this compound.
3. The investigation of its potential as an anti-inflammatory and analgesic agent.
4. The study of its potential toxicity and the development of safer handling procedures.
5. The exploration of its potential as a substrate for enzymatic assays in drug discovery and development.
Conclusion:
In conclusion, butyl 4-(acetylamino)benzoate 4-(acetylamino)benzoate is a versatile compound that has numerous applications in scientific research. Its unique properties make it an important reagent in the synthesis of various organic compounds, as well as a valuable tool in the study of drug metabolism and pharmacokinetics. While further research is needed to fully understand its mechanism of action and potential as a therapeutic agent, its potential applications make it an important compound in the field of biochemistry and pharmacology.

Synthesis Methods

Butyl 4-(acetylamino)benzoate can be synthesized through the reaction between butyl 4-(acetylamino)benzoate 4-aminobenzoate and acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at a temperature of around 60-70°C and yields the desired product with a high degree of purity.

Scientific Research Applications

Butyl 4-(acetylamino)benzoate is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a substrate in enzymatic assays for the determination of enzyme activity. Additionally, it is used as a model compound in the study of drug metabolism and pharmacokinetics.

properties

IUPAC Name

butyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)11-5-7-12(8-6-11)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCZFKFSOQONBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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